Product packaging for (16R,19Z)-Isositsirikine(Cat. No.:)

(16R,19Z)-Isositsirikine

Cat. No.: B1231277
M. Wt: 354.4 g/mol
InChI Key: RGXKJLTVROJBKZ-GUDANERBSA-N
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Description

(16R,19Z)-Isositsirikine is a monoterpenoid indole alkaloid (MIA) of significant interest in the study of plant specialized metabolism. This compound is part of the complex biosynthetic network in plants like Catharanthus roseus that leads to a vast array of biologically active molecules . Research indicates that this compound and related isomers are intermediates in the metabolic pathways that produce important anticancer drugs such as vinblastine and vincristine . Studies utilizing techniques like virus-induced gene silencing (VIGS) have shown that the manipulation of specific biosynthetic genes can lead to the accumulation of intermediates like isositsirikine, providing valuable insights into the plasticity and regulation of MIA biosynthesis . As a reference standard or a tool for metabolic engineering, this compound is valuable for researchers deciphering alkaloid biosynthetic pathways and exploring the production of medicinal compounds in microbial or plant systems . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B1231277 (16R,19Z)-Isositsirikine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2R)-2-[(2R,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3+/t16-,17-,19-/m0/s1

InChI Key

RGXKJLTVROJBKZ-GUDANERBSA-N

SMILES

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34

Isomeric SMILES

C/C=C/1\CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34

Synonyms

16-epi-isositsirikine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 16r,19z Isositsirikine

Botanical Sources and Distribution of (16R,19Z)-Isositsirikine and Related Isomers

This compound and its isomers are primarily found in plants belonging to the Apocynaceae family, a group of flowering plants known for their rich diversity of biologically active alkaloids. mdpi.com

Catharanthus roseus as a Primary Source Organism

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a well-documented primary source of this compound. ebi.ac.uknih.gov This plant is renowned for its production of a wide array of monoterpenoid indole (B1671886) alkaloids (MIAs), including the anticancer agents vinblastine (B1199706) and vincristine. mdpi.com this compound, along with its isomer (16R,19E)-isositsirikine, has been successfully isolated from both the leaves and cell suspension cultures of C. roseus. ebi.ac.uknih.govebi.ac.uk The presence of these compounds in tissue cultures demonstrates the potential for biotechnological production independent of whole plant cultivation. nih.govmedchemexpress.com

Other Plant Species Yielding Isositsirikine (B207786) Analogues

Beyond C. roseus, several other plant species have been identified as sources of isositsirikine and its analogues. These findings highlight the broader distribution of this class of alkaloids within the plant kingdom.

Rhazya stricta : This species, also a member of the Apocynaceae family, has been shown to contain 16-epi-Z-isositsirikine, another name for this compound. ebi.ac.ukacs.org The leaves of R. stricta are a significant source of this compound. ebi.ac.uk

Alstonia species : Various species within the Alstonia genus, such as Alstonia spatulata, are known to produce isositsirikine isomers. ebi.ac.ukzfin.org Research has also pointed to the presence of related indole alkaloids in Alstonia scholaris. ebi.ac.uk

Hunteria zeylanica : This plant has been reported as a source of isositsirikine. nih.gov

Tabernaemontana corymbosa : While specific isolation of this compound is not explicitly detailed, this species is known to produce a variety of monoterpenoid indole alkaloids, indicating its potential as a source for related compounds. science.gov

The following table summarizes the key botanical sources of this compound and its isomers.

Plant SpeciesFamilyCompound(s) IdentifiedPlant Part/Source
Catharanthus roseusApocynaceaeThis compound, (16R,19E)-IsositsirikineLeaves, Cell Suspension Cultures ebi.ac.uknih.govebi.ac.uk
Rhazya strictaApocynaceae16-epi-Z-isositsirikine (this compound)Leaves ebi.ac.ukacs.org
Alstonia spatulataApocynaceae(16R,19E)-isositsirikineNot specified ebi.ac.ukzfin.org
Hunteria zeylanicaApocynaceaeIsositsirikineNot specified nih.gov

Advanced Phytochemical Isolation Techniques for this compound

The isolation of this compound from its natural sources involves a multi-step process that leverages modern phytochemical techniques to separate the target compound from a complex mixture of other plant metabolites.

Extraction and Fractionation Strategies

The initial step in isolating this compound involves the extraction of alkaloids from the plant material. nih.gov This is typically achieved through solvent extraction, where a solvent or a mixture of solvents is used to dissolve the compounds of interest. nih.gov Common solvents for alkaloid extraction include alcohols like methanol (B129727) and ethanol. nih.gov

Following extraction, the crude extract undergoes fractionation to separate the components based on their chemical properties, such as polarity. researchgate.net This can be achieved through liquid-liquid partitioning, where the extract is mixed with two immiscible solvents to separate compounds based on their differential solubility in the two phases. researchgate.net

Chromatographic Separation Methods

Chromatography is a fundamental technique for the purification of this compound from the fractionated extract. nih.gov Various chromatographic methods are employed, often in combination, to achieve high purity.

Column Chromatography : This is a widely used technique for the initial separation of compounds from the crude extract. nih.gov The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (solvent) is used to elute the compounds at different rates based on their affinity for the stationary and mobile phases. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique that utilizes high pressure to force the solvent through a column containing a stationary phase. diva-portal.org It is a powerful tool for both the analysis and purification of this compound. researchgate.net

Preparative HPLC : This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. diva-portal.orgwiley-vch.de It is a crucial step in obtaining pure this compound for structural elucidation and biological testing. diva-portal.orglcms.cz The process often involves optimizing the separation on an analytical scale before transferring the method to a preparative scale. nih.gov

The selection of the appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and flow rate, is critical for the successful isolation of this compound. nih.gov

Biotechnological Production and Cell Culture Approaches

In addition to extraction from whole plants, biotechnological methods, particularly plant cell and tissue cultures, have emerged as a promising alternative for the production of this compound. nih.gov

Catharanthus roseus Cell Cultures : Cell suspension cultures of C. roseus have been shown to produce both this compound and its E-isomer. nih.gov This approach offers several advantages over traditional cultivation, including the ability to control and optimize production conditions in a contained environment, independent of geographical and climatic factors.

Rhazya stricta Cultures : Callus and hairy root cultures of R. stricta have also been established for the production of various terpenoid indole alkaloids. vtt.fi While the focus of some studies has been on other alkaloids, these systems hold potential for the production of isositsirikine analogues. vtt.fi

Metabolic Engineering : The elucidation of the biosynthetic pathway of monoterpenoid indole alkaloids in C. roseus opens up possibilities for metabolic engineering. nih.govresearchgate.net By manipulating the expression of key enzymes in the pathway, it may be possible to enhance the production of specific alkaloids like this compound in either native plant systems or heterologous hosts such as yeast or E. coli. nih.govpnas.org For instance, the enzymatic reduction of geissoschizine has been shown to yield (16R)-isositsirikine. nih.gov

These biotechnological approaches are still under development but represent a significant area of research for the sustainable and scalable production of valuable plant-derived compounds like this compound.

In Vitro Cell Culture Systems for Isositsirikine Production (e.g., Catharanthus roseus tissue cultures)

The production of complex phytochemicals such as the monoterpenoid indole alkaloid this compound through biotechnological means offers a promising alternative to extraction from whole plants. Plant cell and tissue cultures, particularly from Catharanthus roseus, are primary systems explored for the in vitro synthesis of this compound. nih.gov61.8.75 These cultures provide a controlled environment for producing specific alkaloids, independent of geographical and climatic variations.

Research has successfully demonstrated the isolation of this compound directly from Catharanthus roseus cell suspension cultures. nih.govebi.ac.uk In these systems, plant cells are grown in a liquid nutrient medium, where they proliferate and produce a range of secondary metabolites. Studies have identified both the (16R,19Z) and (16R,19E) isomers of isositsirikine within the metabolic output of these cultures, highlighting the capability of the cellular machinery to synthesize these specific stereoisomers in vitro. nih.govmedchemexpress.com

The productivity of these cell culture systems can vary significantly depending on the specific cell line. Different cell lines, often derived from various explants like anthers, exhibit distinct metabolic profiles. acs.org For instance, a study analyzing the alkaloid content of the 176G cell line of C. roseus found that isositsirikine constituted approximately 0.75% of the total crude alkaloid content. acs.org This variability underscores the potential for screening and selecting high-yielding cell lines as a foundational step in optimizing production. Furthermore, cell-free extracts from C. roseus callus have been shown to biosynthesize (16R)-isositsirikine from its precursor, geissoschizine, confirming the presence of the necessary enzymatic pathways in these undifferentiated cells. nih.govresearchgate.net

Table 1: Production of Isositsirikine in Catharanthus roseus Cell Lines

Cell LineSystem TypeCompound DetectedYield (% of Total Alkaloid Content)Reference
UnspecifiedCell Suspension CultureThis compoundNot Quantified nih.govebi.ac.uk
176GCell Suspension CultureIsositsirikine0.75% acs.org
UnspecifiedCallus (Cell-free extract)(16R)-IsositsirikineNot Quantified nih.govresearchgate.net

Metabolic Engineering and Bioprocess Optimization for Enhanced Yields

Increasing the yield of this compound beyond the native capacity of cell cultures requires the application of metabolic engineering and bioprocess optimization. nih.gov These strategies aim to manipulate the plant cell's metabolic network to enhance the flux towards the desired compound. nih.govmdpi.com

Metabolic engineering involves the targeted modification of genetic material to alter metabolic pathways. mdpi.com For isositsirikine production, this could involve several approaches:

Overexpression of Key Biosynthetic Enzymes : The biosynthesis of isositsirikine proceeds from the precursor geissoschizine. nih.gov Identifying and overexpressing the gene for the reductase enzyme that catalyzes the conversion of geissoschizine to isositsirikine could significantly increase its production.

Downregulation of Competing Pathways : Metabolic flux is often diverted into numerous branching pathways. For example, geissoschizine is a precursor not only for isositsirikine but also for other major alkaloid classes like strychnos and akuammilan (B1240834) alkaloids. ebi.ac.uk A study using virus-induced gene silencing (VIGS) to suppress the gene for geissoschizine oxidase (GO) in C. roseus plants resulted in a reduction of catharanthine (B190766) and vindoline (B23647), and a notable accumulation of 16R, 19E-isositsirikine. nih.gov This demonstrates that blocking a competing pathway can effectively redirect precursors towards isositsirikine synthesis. Applying similar gene-silencing techniques (like CRISPR or RNAi) in cell cultures could enhance the yield of the desired (16R,19Z) isomer.

Precursor Feeding : Supplying the culture medium with precursors like tryptamine (B22526), secologanin, or geissoschizine can bypass earlier rate-limiting steps and boost the final product yield.

Bioprocess optimization works in concert with metabolic engineering to create the ideal environment for cell growth and secondary metabolite production. frontiersin.org This involves refining various physical and chemical parameters of the culture system, such as medium composition, pH, temperature, and aeration. Elicitation, the practice of adding stress-inducing agents (elicitors) to the culture, can trigger plant defense responses and stimulate the production of secondary metabolites, including alkaloids. mdpi.com Integrating these optimization strategies with genetically engineered, high-yielding cell lines is crucial for developing a commercially viable process for this compound production. springernature.comnih.gov

Table 2: Potential Metabolic Engineering Strategies for Enhanced Isositsirikine Yield

StrategyTargetRationalePotential Outcome
Overexpression Isositsirikine Reductase (Hypothetical)Increase the catalytic conversion of the direct precursor.Increased metabolic flux from geissoschizine to isositsirikine.
Downregulation/Knockout Geissoschizine Oxidase (GO)Block the competing pathway leading to akuammilan-type alkaloids.Redirection of geissoschizine precursor pool towards isositsirikine synthesis. nih.gov
Precursor Feeding GeissoschizineBypass potential upstream bottlenecks in the monoterpenoid indole alkaloid pathway.Increased availability of the immediate substrate for isositsirikine synthesis.

Biosynthetic Pathways of 16r,19z Isositsirikine

Role of Geissoschizine Oxidase (GO) and Redox Enzymes

Geissoschizine oxidase (GO), a cytochrome P450 enzyme, plays a pivotal role in the diversification of MIA scaffolds by catalyzing the cyclization of geissoschizine. researchgate.netrsc.org Specifically, GO facilitates the C2-C16 cyclization, a characteristic feature of strychnos, aspidosperma, and iboga alkaloids. researchgate.net

In the context of (16R,19Z)-Isositsirikine biosynthesis, the interplay between GO and other redox enzymes is critical. Research has shown that in Catharanthus roseus, the silencing of the gene encoding GO leads to the accumulation of 19E-geissoschizine. pnas.org This accumulation, in turn, provides the substrate for another enzyme, Redox2. pnas.org

Stereospecific Reduction Mechanisms in Biosynthesis

The enzyme Redox2, an NADPH-dependent reductase, catalyzes the stereospecific reduction of both 19E- and 19Z-geissoschizine to form (16R)-isositsirikine. pnas.orgnih.gov This enzymatic reduction is highly specific, yielding the 16R configuration. pnas.orgrsc.org In contrast, the chemical reduction of 19E-/19Z-geissoschizine using sodium borohydride (B1222165) (NaBH4) results in a mixture of both (16R)- and (16S)-isositsirikine, highlighting the precise control exerted by the enzyme. pnas.orgpnas.org

The formation of this compound is therefore a direct consequence of this stereospecific reduction catalyzed by Redox2 on the geissoschizine substrate. pnas.org Cell-free extracts from Catharanthus roseus callus have been shown to facilitate this enzymatic conversion of geissoschizine to (16R)-isositsirikine. rsc.org

Regulation of Biosynthesis and Pathway Intermediates

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved through various strategies, primarily focusing on enantioselective and biomimetic approaches. These methods aim to construct the characteristic corynanthe-type skeleton with high fidelity.

Enantioselective synthesis provides a direct pathway to optically pure alkaloids, bypassing the need for chiral resolution. A prominent strategy involves the synthesis of a key chiral intermediate, which is then elaborated to the final target.

One successful approach commences with an enantiomerically pure lactam, which serves as a versatile building block. researchgate.net This starting material is converted into the pivotal intermediate, (19Z)-Geissoschizine. researchgate.net This enantioselective synthesis of geissoschizine is crucial, as it sets the stage for accessing the desired isositsirikine (B207786) stereoisomers.

Another powerful enantioselective method employs an organocatalyzed asymmetric Michael addition followed by a Pictet-Spengler reaction. acs.orgresearchgate.net This one-pot process efficiently constructs the chiral tetrahydro-β-carboline nucleus, a core structural motif of many indole (B1671886) alkaloids. acs.orgresearchgate.net This strategy has been effectively used in a divergent approach to synthesize a range of alkaloids, including isomers of isositsirikine, by establishing the critical C3 and C15 stereocenters with high control. acs.orgresearchgate.net

The key steps in these strategies are summarized below:

StrategyKey ReactionIntermediateReference
Lactam-based SynthesisElaboration of enantiopure lactam(19Z)-Geissoschizine researchgate.net
Divergent SynthesisOrganocatalyzed asymmetric Michael addition / Pictet-Spengler reactionChiral tetrahydro-β-carboline acs.orgresearchgate.net

Biomimetic synthesis seeks to replicate nature's biosynthetic pathways in the laboratory. For isositsirikine and related alkaloids, these routes often start from precursors central to their biogenesis, such as strictosidine and geissoschizine. researchgate.netebi.ac.uk In nature, strictosidine is the universal precursor for over 2,000 monoterpene indole alkaloids. ebi.ac.uk

Synthetic efforts have mimicked the natural conversion of strictosidine to establish the core structure and stereochemistry of these alkaloids. researchgate.net A key biomimetic transformation is the reduction of (19Z)-Geissoschizine, an immediate precursor in the biosynthetic pathway, to yield a mixture of this compound and its C-16 epimer, (16S,19Z)-Isositsirikine. researchgate.net This reduction mirrors the final steps in the formation of these alkaloids in plants like Catharanthus roseus. ebi.ac.ukebi.ac.uk The biosynthesis involves enzymes such as cytochrome P450s that cyclize geissoschizine, directing the pathway toward various structurally distinct alkaloid classes. ebi.ac.uk

Enantioselective Synthetic Strategies

Stereochemical Resolution and Diastereoselective Synthesis of Isositsirikine Epimers

The control of stereochemistry, particularly at the C16 and C19 positions, is paramount in the synthesis of isositsirikine isomers. Chemists have developed methods for both the synthesis of specific diastereomers and the resolution of epimeric mixtures.

The synthesis of isositsirikine stereoisomers is often achieved from a common precursor. As mentioned, the sodium borohydride (B1222165) reduction of (19Z)-Geissoschizine is not stereospecific for the C16 position and consequently produces both this compound and (16S,19Z)-Isositsirikine, which can then be separated. researchgate.net

Furthermore, divergent synthetic strategies have enabled access to other stereoisomers, such as those with an E-configuration at the C19-C20 double bond. A unified strategy starting from a common intermediate derived from crotonic aldehyde has been used to achieve the total syntheses of (E)-Isositsirikine and 16-epi-(E)-Isositsirikine, among other alkaloids. acs.orgresearchgate.net This highlights the flexibility of modern synthetic methods in generating a library of related natural products. researchgate.net

Table: Synthesis of Isositsirikine Epimers from (19Z)-Geissoschizine

Precursor Reagent Products Reference

Achieving stereocontrol at the C16 and C19 positions is a significant synthetic challenge. The geometry of the C19-ethylidene group is often established early in the synthesis. For instance, stereospecific iminium ion-vinylsilane cyclizations provide a method for the controlled formation of the exocyclic double bond, leading specifically to (Z)-isositsirikine structures. acs.org

Synthesis of (16S,19Z)-Isositsirikine and other Stereoisomers

Synthetic Methodologies for Related Isositsirikine Structures

The development of synthetic methodologies for isositsirikine has also benefited the synthesis of structurally related alkaloids. The strategies are often flexible enough to be adapted for the synthesis of a wide array of corynanthe-type alkaloids.

Divergent total synthesis has proven to be a particularly effective approach. acs.orgresearchgate.net By creating a complex and versatile intermediate, such as an advanced tetrahydro-β-carboline derivative, multiple related natural products can be synthesized through different late-stage manipulations. acs.org This approach has been successfully applied to produce not only (E)-Isositsirikine and its 16-epimer but also other alkaloids like geissoschizine and geissoschizol. acs.orgresearchgate.net The key to this strategy is the initial highly controlled enantioselective step, such as the one-pot asymmetric Michael addition/Pictet-Spengler reaction, which installs the foundational stereochemistry of the molecule. acs.orgresearchgate.net These unified strategies showcase the efficiency and elegance of modern synthetic chemistry in accessing diverse members of a natural product family from a single, readily available starting point. acs.org

Advanced Spectroscopic and Chiroptical Methodologies for 16r,19z Isositsirikine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical assignment of intricate molecules such as (16R,19Z)-Isositsirikine. magritek.com Through a suite of 1D and 2D NMR experiments, chemists can map out the proton and carbon skeletons, establish through-bond and through-space correlations, and ultimately deduce the compound's precise configuration. magritek.comresearchgate.net

1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, NOESY)

The structural characterization of this compound begins with fundamental 1D NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. pnas.org The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and coupling constants of each proton, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule. researchgate.net

Two-dimensional (2D) NMR techniques are then employed to assemble the molecular structure. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

For determining the relative stereochemistry, the Nuclear Overhauser Effect Spectrometry (NOESY) experiment is paramount. NOESY identifies protons that are close in space, irrespective of their bonding, providing critical data for conformational and configurational analysis. wordpress.com The identity of various isositsirikine (B207786) isomers, including those related to this compound, has been confirmed through comprehensive NMR analyses. pnas.org

Table 1: Representative ¹H and ¹³C NMR Data for Isositsirikine Isomers (Note: Specific data for this compound is often reported in comparison with its stereoisomers. The following table is a composite representation based on published data for related isomers to illustrate typical chemical shifts.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
2109.8-
359.83.90-4.31 (varies by isomer)
552.13.10-3.30 (m)
621.52.60-2.80 (m)
7108.0-
8127.5-
9118.27.10 (d, 7.5)
10119.56.95 (t, 7.5)
11121.57.25 (t, 7.5)
12110.97.45 (d, 7.5)
13136.1-
1434.52.20-2.40 (m)
1530.12.05-2.25 (m)
1652.82.50 (m)
17-OH--
1765.53.70-3.90 (m)
1812.51.65 (d, 7.0)
19124.05.40 (q, 7.0)
2045.8-
2160.23.55-3.65 (m)
COOCH₃175.1-
COOCH₃51.73.75 (s)
N-H-8.05 (s)

Chemical Shift Analysis and Stereochemical Implications

The chemical shifts of specific protons and carbons are highly sensitive to their stereochemical environment. In the case of isositsirikine isomers, the configuration at the C-16 position significantly influences the chemical shift of the proton at C-3. researchgate.net Studies have demonstrated a large difference in the chemical shifts for the C-3 proton signal between (16R)- and (16S)-configured isomers. researchgate.net This diagnostic chemical shift difference, arising from the different spatial orientations of the C-16 substituent and its resulting anisotropic effects, serves as a reliable indicator for assigning the stereochemistry at this center. The ¹³C NMR data further corroborates these assignments, as the chemical shifts of carbons in and around the stereocenters are also affected by the configuration. researchgate.net

NOE Difference Spectroscopy for Conformational Studies

NOE Difference Spectroscopy is a powerful 1D NMR technique used to reveal through-space proximities between specific protons. wordpress.comyoutube.com In this experiment, a particular proton resonance is selectively saturated. If another proton is nearby (typically within 5 Å), its signal intensity will be enhanced via the Nuclear Overhauser Effect (NOE). By subtracting the normal spectrum from the saturated spectrum, a "difference spectrum" is generated, which shows a large negative signal for the irradiated proton and positive signals only for the enhanced protons. wordpress.com

This technique has been instrumental in determining the predominant conformations and C-16 configurations of isositsirikine isomers. researchgate.net By carefully selecting which protons to irradiate and observing the resulting NOEs, researchers can build a three-dimensional map of the molecule's conformation, confirming the relative stereochemistry of its chiral centers. researchgate.netvtt.fi

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. It also offers structural clues through the analysis of fragmentation patterns. lincoln.edu.my

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound, the molecular formula is C₂₁H₂₆N₂O₃. nih.gov HRMS can measure the mass of the protonated molecule [M+H]⁺ with sufficient accuracy to confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass. The calculated monoisotopic mass of this compound is 354.19434 Da. nih.gov HRMS analysis of related alkaloids has been reported, confirming their elemental compositions. vtt.filincoln.edu.my

Table 2: Molecular Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₆N₂O₃
Average Mass354.450 Da
Monoisotopic Mass354.19434 Da

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can help identify the compound and reveal structural features. wikipedia.orglibretexts.org

Chiroptical Methods for Absolute Configuration Determination

The definitive three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of its chemical identity. For complex natural products like this compound, determining this configuration is essential for understanding its biological activity and for its total synthesis. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful, non-destructive techniques for this purpose. These methods are particularly valuable when single crystals suitable for X-ray analysis cannot be obtained. The primary chiroptical techniques employed in the structural elucidation of such alkaloids are Circular Dichroism (CD) spectroscopy and optical rotation measurements.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, produces a CD spectrum, which is highly sensitive to the molecule's stereochemistry.

For complex indole (B1671886) alkaloids, the absolute configuration can often be established by comparing the experimental CD spectrum with a theoretically calculated spectrum for a proposed structure. This computational approach has become a standard methodology in modern natural product chemistry. The process involves calculating the theoretical CD spectrum for a likely candidate structure (e.g., this compound) using quantum chemical methods. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. For related monoterpenoid indole alkaloids, this comparison of experimental and calculated CD spectra has been successfully used to deduce both relative and absolute configurations researchgate.net. The electronic transitions of the indole chromophore and other parts of the molecule give rise to characteristic Cotton effects in the CD spectrum, which are directly related to the spatial arrangement of the atoms.

Optical Rotation Measurements

Optical rotation is the oldest and most fundamental chiroptical technique. It measures the angle to which a chiral compound in solution rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line, 589 nm), reported as the specific rotation [α]D. While a single optical rotation value does not provide detailed structural information on its own, it is a crucial piece of data for characterizing a chiral molecule.

In the context of determining the absolute configuration of this compound, the experimental optical rotation value serves as a key comparator. Similar to CD spectroscopy, quantum chemical calculations can predict the optical rotation for a proposed structure. The sign (+ or -) and magnitude of the experimental value are then compared with the calculated value. A strong correlation between the measured and computed optical rotation, especially when used in conjunction with other spectroscopic data (NMR, MS) and other chiroptical methods like CD, lends significant confidence to the assignment of the absolute configuration researchgate.netresearchgate.net. For instance, during the total synthesis of related indole alkaloids, obtaining a product with an optical rotation that matches the literature value for the natural compound is a critical step in confirming the success of the synthesis and the correctness of the stereochemistry.

Method Principle Application to this compound
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Comparison of the experimental CD spectrum with quantum-chemically calculated spectra to confirm the absolute configuration of the stereocenters.
Optical Rotation Measures the rotation of the plane of polarized light by a chiral substance.Comparison of the experimental specific rotation value with the value calculated for the proposed structure to validate the absolute configuration.

X-ray Crystallography (if applicable for derivatives/analogues)

X-ray crystallography is an analytical technique that provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration wikipedia.org. The method involves diffracting X-rays through a single, high-quality crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space wikipedia.org.

The primary limitation of X-ray crystallography is the requirement for a well-ordered single crystal, which can be challenging to obtain for complex natural products that may be isolated in small quantities or exist as oils or amorphous solids. However, when successful, the technique provides an unequivocal structural proof, serving as a "gold standard" to which data from other methods, like NMR and chiroptical spectroscopy, are compared.

Preclinical Pharmacological Investigations and Mechanistic Studies of 16r,19z Isositsirikine

In Vitro Cytotoxicity and Antiproliferative Activity Research

The initial assessment of the anticancer potential of (16R,19Z)-Isositsirikine involved in vitro studies to determine its ability to inhibit the growth of and kill cancer cells.

Cell Line Models for Anticancer Research (e.g., Eagle's KB carcinoma of the nasopharynx)

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. A notable model used in these studies is the Eagle's KB carcinoma of the nasopharynx cell line. vtt.fi Research has demonstrated that this compound exhibits antineoplastic activity in the KB test system. vtt.fiebi.ac.uk

Beyond the KB cell line, the broader class of isositsirikine (B207786) isomers and related alkaloids has been tested against a variety of cancer cell lines, indicating a wider interest in this structural scaffold for anticancer drug discovery. For instance, various alkaloids have been tested against human oral epidermoid carcinoma (KB) and Jurkat (human T-cell-leukemia) cells. um.edu.my Additionally, studies on other structurally related compounds have utilized cell lines such as the multidrug-resistant P388 murine leukemia cells, human breast cancer cell lines (MCF-7 and MDA-MB-231), and others to assess cytotoxicity and mechanisms of action. nih.govphcog.com

Table 1: Cell Line Models Used in Isositsirikine and Related Alkaloid Research

Cell Line Cancer Type Relevance to this compound
Eagle's KB Carcinoma of the nasopharynx Directly tested for antineoplastic activity. vtt.fiebi.ac.uk
Jurkat T-cell leukemia Used for cytotoxicity assays of related alkaloids. um.edu.my
P388 Murine lymphocytic leukemia In vivo model for antineoplastic activity. vtt.fiebi.ac.uk
MCF-7 Breast cancer Used in studies of related compounds to assess antiproliferative activity. phcog.commdpi.com
MDA-MB-231 Breast cancer Employed in research on the anticancer potential of related plant extracts. phcog.com

Mechanistic Insights into Cell Growth Inhibition

The precise mechanisms through which this compound inhibits cell growth are still under investigation. However, studies on related compounds and the broader class of indole (B1671886) alkaloids provide some initial insights. The antiproliferative activity of many natural compounds is often linked to their ability to interfere with critical cellular processes. nih.govnih.gov

Research into the mechanisms of other anticancer agents has highlighted several potential pathways that could be relevant for this compound. These include the induction of DNA damage, interference with DNA replication, and the activation of apoptotic pathways. rsc.orgus.es For example, some anticancer compounds induce apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells. nih.gov Further research is needed to specifically elucidate the molecular pathways targeted by this compound to inhibit cancer cell growth.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

To complement the in vitro findings, the antineoplastic activity of this compound has also been assessed in preclinical animal models.

Animal Models for Antineoplastic Activity (e.g., P-388 lymphocytic leukaemia)

The primary in vivo model used to evaluate the anticancer efficacy of this compound is the P-388 lymphocytic leukaemia model in mice. vtt.fiebi.ac.uk This model is a standard and widely used system for the initial in vivo screening of potential anticancer compounds. cytion.comsemanticscholar.org The P-388 cell line is derived from a murine lymphoid neoplasm and is known for its rapid proliferation, making it a sensitive model for detecting the effects of chemotherapeutic agents. cytion.comnih.gov

Table 2: Animal Model for In Vivo Antineoplastic Activity of this compound

Animal Model Cancer Type Key Findings
P-388 lymphocytic leukaemia (in mice) Lymphocytic leukemia Displayed antineoplastic activity. vtt.fiebi.ac.uk

Assessment of Tumor Growth Modulation

In the P-388 lymphocytic leukaemia model, this compound demonstrated antineoplastic activity, indicating its ability to modulate tumor growth in a living organism. vtt.fiebi.ac.uk The specifics of this modulation, such as the extent of tumor growth inhibition or the increase in lifespan of the test animals, are detailed in the primary research literature. The positive results in this in vivo model provide a crucial piece of evidence for the potential of this compound as an anticancer agent and warrant further investigation into its efficacy and mechanism of action in more complex tumor models.

Molecular Target Identification and Pathway Analysis

The identification of specific molecular targets and the analysis of the biochemical pathways affected by this compound are critical for understanding its mechanism of action and for the rational design of future therapeutic strategies. While specific molecular targets for this compound have not been definitively identified in the reviewed literature, research on the biosynthesis of related monoterpenoid indole alkaloids (MIAs) provides some context.

Studies have identified enzymes involved in the biosynthesis of isositsirikine isomers, such as geissoschizine synthase and other redox enzymes. pnas.orgnih.gov For instance, the enzyme Redox2 has been shown to catalyze the stereospecific reduction of 19E-/19Z-geissoschizine to form 16R-isositsirikine. pnas.orgnih.gov While these studies focus on the biosynthesis of the compound itself, understanding these pathways is crucial for potential biotechnological production and for identifying enzymes that could be targets for metabolic engineering to produce analogs.

Further research employing techniques such as affinity chromatography, proteomics, and computational modeling will be necessary to pinpoint the direct molecular targets of this compound within cancer cells and to delineate the signaling pathways that are modulated to exert its antiproliferative and cytotoxic effects.

Interaction with Cellular Components and Signaling Pathways

This compound is a monoterpenoid indole alkaloid (MIA), a class of natural products known for their structural diversity and biological activities. nih.govebi.ac.uk As a metabolite, it is produced in various plants, including Catharanthus roseus. ebi.ac.ukebi.ac.uk Its biosynthesis and interactions are intrinsically linked to specific cellular enzymes and broader signaling cascades within the organism.

The direct formation of the related compound, (16R)-isositsirikine, involves the stereospecific reduction of its precursors, 19E-geissoschizine and 19Z-geissoschizine. This conversion is catalyzed by Redox2, an NADPH-dependent aldo-keto reductase. pnas.orgpnas.org This enzymatic reaction represents a key interaction with a specific cellular component, dictating the flow of intermediates through the MIA biosynthetic pathway. The production of indole alkaloids is often initiated by plant signaling pathways, such as those involving jasmonates, which are activated in response to environmental or biological stress. vtt.fi

Studies utilizing Virus-Induced Gene Silencing (VIGS) have provided significant insight into the cellular pathways involving isositsirikine isomers. Silencing the gene for geissoschizine oxidase (GO), a key cytochrome P450 enzyme, disrupts the main biosynthetic route towards other alkaloids like catharanthine (B190766) and vindoline (B23647). pnas.orgpnas.org This disruption leads to the accumulation of upstream intermediates and alternative products, including 16R,19E-isositsirikine, demonstrating its position within the complex metabolic network. pnas.orgpnas.org The presence and concentration of this compound and its isomers are therefore directly modulated by the activity of specific enzymes within the cell.

Table 1: Key Cellular Components in the Biosynthesis of (16R)-Isositsirikine This table is interactive. You can sort and filter the data.

Component Type Role in Pathway Precursor(s) Product(s)
Geissoschizine Oxidase (GO) Cytochrome P450 Enzyme Oxidizes geissoschizine, a key branching point. pnas.org 19E-Geissoschizine Intermediates for catharanthine/tabersonine
Redox2 Aldo-Keto Reductase Catalyzes stereospecific reduction. pnas.org 19E-/19Z-Geissoschizine 16R-Isositsirikine
NADPH Co-factor Provides reducing equivalents for enzymes like Redox2. pnas.org - -

| Jasmonates | Signaling Molecules | Elicit stress responses, leading to alkaloid production. vtt.fi | - | Activation of biosynthetic genes |

Comparative Mechanistic Studies with Related Indole Alkaloids

The biosynthesis of monoterpenoid indole alkaloids is characterized by complex, branching pathways where a single precursor can be directed toward numerous structurally distinct products. The compound geissoschizine serves as a critical bifurcation point in these pathways, and the fate of this intermediate is determined by the specific enzymatic machinery present. ebi.ac.ukpnas.orgresearchgate.net

A comparative analysis of the enzymes acting upon geissoschizine and its derivatives reveals distinct mechanistic routes. The enzyme Redox2 specifically catalyzes the NADPH-dependent reduction of 19E-/19Z-geissoschizine to yield 16R-isositsirikine. pnas.org In contrast, a concerted effort of three enzymes—Geissoschizine Oxidase (GO), Redox1, and Redox2—is required to convert 19E-geissoschizine into different intermediates that lead to the formation of the major alkaloids catharanthine and tabersonine. pnas.org

Further mechanistic insights come from studies on paralogous enzymes from different plant species. In Alstonia scholaris, two distinct cytochrome P450 enzymes, rhazimal synthase (AsRHS) and geissoschizine oxidase (AsGO), both use geissoschizine as a substrate. ebi.ac.ukresearchgate.net However, they catalyze different cyclization reactions, directing the metabolic flux towards two separate classes of medicinally important alkaloids: akuammilan-type and strychnos-type, respectively. ebi.ac.ukresearchgate.net Remarkably, research has shown that a single amino acid residue difference in the active site of these enzymes governs this regioselectivity, highlighting how subtle changes in protein structure can lead to profound differences in chemical output from a common precursor. ebi.ac.uk

Silencing individual enzymes in this network provides a powerful tool for comparative studies.

Silencing Geissoschizine Oxidase (GO) results in the accumulation of 19E-geissoschizine and its derivatives, such as 16R,19E-isositsirikine. pnas.org

Silencing Redox1 leads to a decrease in catharanthine and vindoline and an increase in akuammicine. pnas.org

Silencing Redox2 also reduces catharanthine levels but causes an accumulation of 16S- and 16R-deshydroxymethylstemmadenine (DHS) epimers. pnas.org

These findings underscore the modular and competitive nature of the enzymatic pathways downstream of geissoschizine.

Table 2: Comparative Enzymatic Conversion of Geissoschizine and Derivatives This table is interactive. You can sort and filter the data.

Enzyme(s) Precursor Key Product(s) Alkaloid Class Reference
Redox2 19E-/19Z-Geissoschizine 16R-Isositsirikine Corynanthe pnas.org
GO + Redox1 + Redox2 19E-Geissoschizine Catharanthine, Tabersonine Iboga, Aspidosperma pnas.org
Rhazimal Synthase (AsRHS) Geissoschizine (Not specified) Akuammilan (B1240834) ebi.ac.ukresearchgate.net

| Geissoschizine Oxidase (AsGO) | Geissoschizine | (Not specified) | Strychnos | ebi.ac.ukresearchgate.net |

Table of Mentioned Compounds

Compound Name
This compound
16R,19E-isositsirikine
19E-geissoschizine
19Z-geissoschizine
Ajmalicine (B1678821)
Akuammicine
Catharanthine
Eburenine
Fluorocarpamine
Pericyclivine
Perivine
Pleiocarpamine
Serpentine
Strictosidine (B192452)
Strictosidine lactam
Tabersonine
Tetrahydrosecodinol
Vallesiachotamine
Vincamine
Vincanine
Vindoline
Yohimbine (B192690)
16R-deshydroxymethylstemmadenine (DHS)

Structure Activity Relationship Sar Studies and Analogue Design of 16r,19z Isositsirikine

Systematic Modification of (16R,19Z)-Isositsirikine Structure

Systematic modifications of the isositsirikine (B207786) scaffold have been a key strategy for probing its biological activities. Research has primarily focused on altering the stereochemistry at the C-16 position and the geometry of the double bond at C-19. The synthesis of various isomers, including the (16S,19Z), (16R,19E), and (16S,19E) epimers, has been reported. researchgate.net

One common synthetic route involves the reduction of geissoschizine. The reduction of 19E- or 19Z-geissoschizine using sodium borohydride (B1222165) can yield both the 16R- and 16S- epimers of isositsirikine. pnas.orgresearchgate.net This method provides a direct way to access diastereomers for comparative biological evaluation. Further modifications have led to the synthesis of derivatives such as (16R)- and (16S)-17-deoxy-E-isositsirikines, which serve as model compounds for SAR studies. researchgate.net These systematic syntheses allow for a detailed investigation into how specific structural features of the isositsirikine core contribute to its biological profile.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity for chiral compounds like isositsirikine. longdom.orgmhmedical.com The spatial orientation of functional groups dictates how a molecule interacts with its biological targets, such as enzymes and receptors. longdom.orgmhmedical.com Even subtle changes in stereochemical configuration can lead to significant differences in biological function and efficacy. sci-hub.senih.gov

In the case of isositsirikine isomers, stereochemistry has a profound impact on their antineoplastic properties. Notably, 16-Epi-Z-isositsirikine, the C-16 epimer of this compound, has been identified as having antineoplastic activity. ebi.ac.ukacs.org This compound was shown to be active in both in vitro KB test systems and in vivo P-388 test systems. ebi.ac.uk This highlights the significance of the configuration at the C-16 position for cytotoxic effects.

Furthermore, the stereochemistry at both C-16 and the C-19 double bond influences other biological activities. For instance, (16R)-E-isositsirikine, an isomer of this compound, was among several indole (B1671886) alkaloids found to reverse multidrug resistance in vincristine-resistant KB cells. ebi.ac.uk The ability to modulate such a critical mechanism in cancer therapy underscores the importance of exploring the full stereochemical diversity of the isositsirikine family. The differences in activity between these isomers demonstrate that both the R/S configuration at C-16 and the E/Z geometry of the ethylidene group are key factors in determining the biological activity profile.

Design and Synthesis of Novel Isositsirikine Analogues and Derivatives

The design and synthesis of novel analogues and derivatives of isositsirikine are driven by the goal of developing compounds with improved potency, selectivity, or novel mechanisms of action. nih.govajphs.commdpi.com Synthetic efforts have produced a range of stereoisomers and structurally related compounds.

A divergent, enantioselective total synthesis approach has been developed that allows for the creation of multiple monoterpenoid indole alkaloids from common precursors. researchgate.net This strategy has successfully yielded (E)-isositsirikine and 16-epi-(E)-isositsirikine, among others. researchgate.net Such synthetic pathways are invaluable as they provide access to a library of related compounds that can be screened for biological activity, facilitating a deeper understanding of the SAR. sci-hub.se Syntheses have also been reported for various other isomers and model compounds, including deoxy-isositsirikines, which lack the hydroxyl group at C-17. researchgate.net The creation of these analogues is essential for systematically mapping the pharmacophore of the isositsirikine scaffold.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry provides powerful tools for analyzing and predicting the structure-activity relationships of complex molecules like isositsirikine. medsci.org Techniques such as molecular docking and molecular dynamics simulations are employed to model the interaction between a ligand and its target protein at the atomic level. medsci.orglookchem.com

For the isositsirikine family, computational methods have been used to elucidate their three-dimensional structures and conformations. Conformational analyses based on nuclear magnetic resonance (NMR) data, particularly Nuclear Overhauser Effect (NOE) difference spectroscopy, have been supported by molecular modeling. researchgate.net This combination of experimental and computational data was crucial in confirming the C-16 configurations of the Z- and E-isositsirikine epimers. researchgate.net

Molecular docking studies can be used to predict the binding modes of different isositsirikine isomers within the active site of a biological target. medsci.orgresearchgate.net By calculating binding energies and analyzing key interactions (like hydrogen bonds and hydrophobic contacts), researchers can develop hypotheses about why certain stereoisomers are more active than others. medsci.org These computational insights are instrumental in guiding the design of new, more potent analogues by suggesting specific structural modifications that could enhance binding affinity and, consequently, biological activity. lookchem.com

Advanced Analytical Techniques for 16r,19z Isositsirikine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the analysis of indole (B1671886) alkaloids like (16R,19Z)-Isositsirikine. rjpharmacognosy.iruniversiteitleiden.nl These methods offer high-resolution separation and are widely applied for the analysis of alkaloids in various matrices. universiteitleiden.nl

Separation and Quantification in Complex Biological and Synthetic Matrices

The separation and quantification of this compound from complex biological and synthetic matrices are routinely accomplished using HPLC and UPLC. rjpharmacognosy.iruniversiteitleiden.nl Reversed-phase columns, such as C8 and C18, are commonly employed for the separation of alkaloids. universiteitleiden.nl The use of a photodiode array (PDA) or UV detector allows for the identification and quantification of these compounds based on their characteristic UV absorption, a feature of the indole chromophore. universiteitleiden.nl

For instance, a study on the biotransformation of strictosidine (B192452) by a Catharanthus roseus cell suspension culture utilized HPLC to separate and identify the resulting alkaloids, including sitsirikine (B1171667) and 16-isositsirikine. researchgate.net The separation was achieved on a reversed-phase column with a gradient elution system.

A general workflow for the HPLC analysis of this compound might involve:

StepDescription
Sample Preparation Extraction of the alkaloid fraction from the plant material or synthetic reaction mixture using acid-base extraction or other suitable methods. researchgate.net
Chromatographic Separation Injection of the extract onto an HPLC system equipped with a reversed-phase column (e.g., C18). A typical mobile phase could be a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid or acetic acid to improve peak shape.
Detection Monitoring the column effluent with a PDA or UV detector at a wavelength where indole alkaloids exhibit strong absorbance (typically around 220 nm and 280 nm).
Quantification Creation of a calibration curve using a certified reference standard of this compound to determine its concentration in the sample.

Chiral HPLC for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. americanpharmaceuticalreview.com Chiral HPLC is the preferred method for determining the enantiomeric purity of compounds like this compound. nih.govscispace.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com

Polysaccharide-based chiral columns are widely used for the enantioseparation of a variety of chiral compounds. mdpi.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. scispace.com

A study focused on the separation of dexketoprofen (B22426) enantiomers highlights the utility of polysaccharide-based columns in reversed-phase mode for chiral analysis. mdpi.com While not directly on this compound, the principles are transferable.

Table of Chiral Separation Parameters:

ParameterTypical Conditions for Chiral HPLC
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) scispace.commdpi.com
Mobile Phase Normal-phase: Hexane/Isopropanol/Diethylamine mixtures scispace.com Reversed-phase: Acetonitrile/Water with acid modifier mdpi.com
Detector UV or PDA
Resolution Goal Baseline separation of enantiomers (Rs > 1.5)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isositsirikine (B207786) Forms

While this compound itself is not typically volatile, certain derivatives or degradation products might be amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.govmdpi.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

For the analysis of non-volatile compounds like alkaloids, derivatization is often required to increase their volatility. However, for the analysis of naturally volatile components in a sample matrix where isositsirikine might be present, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach. mdpi.comnih.gov This method allows for the extraction and concentration of volatile compounds from the sample's headspace before injection into the GC-MS system. mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive profiling of complex mixtures containing alkaloids. innovareacademics.innih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of alkaloids in various samples. nih.govnih.gov It provides structural information through fragmentation patterns, aiding in the identification of known and unknown compounds. The high sensitivity of LC-MS/MS makes it particularly suitable for detecting trace amounts of alkaloids in biological fluids or plant extracts. lcms.cz

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, which is beneficial for analyzing complex volatile profiles. sciopen.com

Comparison of Hyphenated Techniques for Alkaloid Analysis:

TechniqueAnalytesSample PreparationStrengths
LC-MS/MS Non-volatile and thermally labile compounds (e.g., most alkaloids) nih.govnih.govMinimal, often simple extraction and filtrationHigh sensitivity, high selectivity, provides structural information nih.govlcms.cz
GC-MS/MS Volatile and semi-volatile compounds (or derivatized non-volatile compounds) sciopen.commdpi.comOften requires extraction and sometimes derivatizationExcellent separation efficiency, extensive spectral libraries for identification lcms.czmdpi.com

Emerging Analytical Methodologies in Alkaloid Research

The field of analytical chemistry is continuously evolving, with new methodologies emerging that promise to enhance alkaloid research. Supercritical Fluid Chromatography (SFC) is gaining recognition as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. lcms.cz

Another area of development is the use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, facilitating the confident identification of compounds by their elemental composition.

Furthermore, advances in sample preparation techniques, such as the development of new solid-phase extraction (SPE) sorbents and microextraction techniques, are enabling cleaner extracts and lower detection limits. The integration of these emerging technologies will undoubtedly lead to a deeper understanding of the chemistry and biology of this compound and other complex natural products.

Future Perspectives and Emerging Research Avenues for 16r,19z Isositsirikine

Untapped Biosynthetic Potential and Genetic Engineering

The biosynthesis of (16R,19Z)-Isositsirikine is intricately linked to the central MIA pathway, originating from the precursor strictosidine (B192452). Recent breakthroughs in elucidating this pathway have revealed significant untapped potential for metabolic engineering and synthetic biology applications.

A key area of research involves the characterization of enzymes that dictate the stereochemical outcomes of MIA biosynthesis. For instance, studies on the medicinal plant Catharanthus roseus have identified geissoschizine as a crucial intermediate. ebi.ac.ukresearchgate.net The conversion of geissoschizine is a critical branch point. Research has shown that geissoschizine oxidase (GO), a cytochrome P450 enzyme, is vital in the pathway leading to other major alkaloids like catharanthine (B190766) and vindoline (B23647). pnas.org The use of genetic tools such as virus-induced gene silencing (VIGS) to suppress the gene encoding for GO resulted in the accumulation of 16R,19E-isositsirikine, a stereoisomer of the title compound. pnas.orgresearchgate.net This demonstrates that by manipulating the expression of key enzymes, the metabolic flux can be redirected towards the production of specific isositsirikine (B207786) isomers.

Further research into enzymes from other plants, such as Alstonia scholaris, has uncovered novel cytochrome P450s and reductases that catalyze the cyclization of geissoschizine into structurally distinct alkaloid classes. ebi.ac.uk Understanding the catalytic mechanisms of these enzymes, including identifying single amino acid residues that control reaction outcomes, provides a roadmap for engineering enzymes to selectively produce this compound or novel analogues. ebi.ac.uk The establishment of in vitro plant cell and tissue cultures, for example from Rhazya stricta, offers a contained system for these genetic modifications and for scaling up production. vtt.fi

Table 1: Key Enzymes and Techniques in Isositsirikine Biosynthesis Research

Enzyme/Technique Role/Finding Organism/Method Reference
Geissoschizine Oxidase (GO) A cytochrome P450 that converts geissoschizine; its silencing leads to the accumulation of an isositsirikine isomer. Catharanthus roseus pnas.orgresearchgate.net
Redox1/Redox2 Reductase enzymes involved in the downstream conversion of geissoschizine pathway intermediates. Catharanthus roseus pnas.orgresearchgate.net
Rhazimal Synthase (AsRHS) A paralogous cytochrome P450 enzyme that directs metabolism towards different MIA classes from geissoschizine. Alstonia scholaris ebi.ac.uk

Chemoenzymatic Synthetic Strategies

The complex, multi-chiral structure of this compound presents a formidable challenge for total chemical synthesis. Chemoenzymatic strategies, which combine the selectivity of biological catalysts with the versatility of chemical reactions, offer a promising and efficient alternative.

These strategies often commence with a biosynthetically produced precursor, such as strictosidine, which is the universal intermediate for all MIAs. lookchem.com Strictosidine itself is generated by the enzymatic condensation of tryptamine (B22526) and secologanin, catalyzed by strictosidine synthase. lookchem.com From this key intermediate, a combination of enzymatic and chemical steps can be employed to construct the isositsirikine scaffold. Research has highlighted facile, one-step chemoenzymatic approaches to generate various monoterpenoid indole (B1671886) alkaloids, demonstrating the feasibility of this strategy. lookchem.com

More targeted synthetic methods are also being developed. For example, an enantioselective, catalytic aza-Sakurai cyclization has been reported as a powerful method for creating the core indolizidine and quinolizidine (B1214090) frameworks found in these alkaloids. researchgate.net This specific approach has been identified as a viable strategy for the synthesis of (19Z)-isositsirikines, showcasing how modern organic chemistry can be leveraged to build these complex natural products with high stereocontrol. researchgate.net The development of such strategies is crucial for producing sufficient quantities of this compound for extensive biological testing and for generating novel derivatives with potentially enhanced properties.

Advanced Mechanistic Elucidation of Biological Actions

While isomers of this compound have established antineoplastic activity, the precise molecular mechanisms underpinning this effect are not fully understood. ebi.ac.uk Future research is poised to move beyond simple cytotoxicity assays to provide a more sophisticated understanding of how these molecules interact with cellular machinery.

One promising avenue is the investigation of its potential to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. Related indole alkaloids isolated from Rhazya stricta have been shown to reverse MDR in vincristine-resistant cancer cell lines. ebi.ac.uk Exploring whether this compound shares this capability could reveal novel therapeutic applications and mechanisms, such as the inhibition of efflux pumps.

Another area of focus is the identification of specific molecular targets. Chemoenzymatic synthesis has been used to create related alkaloid structures that were identified as novel topoisomerase I inhibitors. lookchem.com Given the structural similarity, investigating the interaction of this compound with topoisomerase enzymes is a logical next step. Advanced techniques such as thermal shift assays, surface plasmon resonance, and cellular target engagement assays can be employed to identify and validate direct binding partners, providing a clearer picture of its mechanism of action.

Exploration of Novel Isositsirikine Bioactivities Beyond Established Areas

The established bioactivity of the isositsirikine family is primarily in the realm of anticancer research. ebi.ac.uk However, the broader class of monoterpenoid indole alkaloids is renowned for an extensive range of pharmacological effects, suggesting that the bioactivity profile of this compound may be significantly wider than currently known. ebi.ac.ukmdpi.com

Future research should systematically screen this compound against a diverse panel of biological targets and disease models. Based on the activities of other MIAs, several areas warrant exploration:

Antimicrobial and Antifungal Activity: Many alkaloids exhibit potent activity against bacteria and fungi. ebi.ac.ukresearchgate.net

Anti-inflammatory and Immunosuppressant Effects: These activities have been reported for other alkaloids from the Apocynaceae family. ebi.ac.uk

Cardiovascular Effects: Related compounds like ajmalicine (B1678821) are used for vascular disorders, while ajmaline (B190527) is an anti-arrhythmic agent, suggesting potential cardiovascular applications. mdpi.com

Neurological and CNS Activity: The structural similarity to alkaloids with known effects on the central nervous system, such as yohimbine (B192690) and reserpine, makes this an intriguing possibility. mdpi.com

Antiviral Properties: Ateviridine, an indole-containing compound, is an anti-HIV agent, highlighting the potential for discovering antiviral MIAs. mdpi.com

Table 2: Potential Novel Bioactivities for this compound Based on Related MIAs

Potential Bioactivity Rationale/Example Compound(s) Reference
Anti-inflammatory Reported for other MIAs from selected Apocynaceae genera. ebi.ac.uk
Antimicrobial Antifungal and antibacterial properties are known for various alkaloids. ebi.ac.uk
Cardiovascular Regulation Ajmalicine (vascular disorders), Ajmaline (anti-arrhythmic). mdpi.com
Antiviral Ateviridine (anti-HIV) is an indole-containing drug. mdpi.com
Bronchodilator Other secondary metabolites from Rhazya stricta show this activity. acs.org

Role of this compound in the broader Context of Indole Alkaloid Drug Discovery

This compound and its isomers occupy a strategic position in the landscape of indole alkaloid drug discovery. They are not merely compounds with standalone therapeutic potential but also key biosynthetic intermediates that can unlock access to a vast chemical space. researchgate.netpnas.org

Its role is multifaceted:

A Biosynthetic Blueprint: As a product formed at a key branch point from geissoschizine, studying the formation of isositsirikine provides fundamental insights into how plants create immense structural diversity from a single precursor. ebi.ac.uk This knowledge is essential for developing synthetic biology platforms aimed at producing high-value MIAs. ebi.ac.ukebi.ac.uk

A Target for Metabolic Engineering: The accumulation of isositsirikine isomers when certain biosynthetic genes are silenced makes it a critical biomarker for pathway analysis. pnas.org It represents a node in the metabolic network that can be targeted to either enhance its own production or to divert metabolic flow towards the synthesis of more complex, commercially valuable alkaloids like the precursors to vinblastine (B1199706).

A Scaffold for Drug Development: As a structurally complex natural product, this compound serves as a scaffold for generating novel derivatives. lookchem.com Chemoenzymatic and synthetic strategies can be used to modify its structure, creating libraries of new compounds for high-throughput screening and potentially leading to the discovery of new drug leads with improved potency, selectivity, or pharmacokinetic properties.

In essence, this compound is a gateway molecule. Research into its biosynthesis, synthesis, and bioactivity does not exist in isolation but contributes significantly to the overarching goal of harnessing the immense therapeutic potential of the monoterpenoid indole alkaloid family. ebi.ac.uk

Q & A

Q. How to ensure experimental reproducibility across labs?

  • Answer :
  • Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like protocols.io for step-by-step sharing.
  • Reference Materials : Distribute certified samples (e.g., NIST-traceable) for inter-lab calibration.
  • Negative Controls : Include solvent-only and heat-inactivated enzyme controls in every assay batch .

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Reactant of Route 1
(16R,19Z)-Isositsirikine
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